molecular formula C12H16BrNO3S B1526308 (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol CAS No. 1041026-55-4

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

Cat. No.: B1526308
CAS No.: 1041026-55-4
M. Wt: 334.23 g/mol
InChI Key: KQQMWQUXNMGDNO-UHFFFAOYSA-N
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Description

Historical Context and Chemical Discovery

The discovery and development of this compound can be traced to the broader evolution of azetidine chemistry and four-membered heterocycle research. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. The synthesis of this specific compound was first reported in connection with research into 2,6-diazaspiro[3.3]heptanes as structural surrogates for piperazines, where the spirocyclic framework confers the ability to populate structural space not accessible to the parent piperazine.

The compound was synthesized according to published methods developed by research groups investigating small-molecule modulators of pharmacokinetic properties. The synthetic approach involves the treatment of 6-(para-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid in acetic acid and diethyl ether, representing a significant advancement in the preparation of functionalized azetidine derivatives. This discovery emerged from the recognition that azetidines, despite featuring in only nine approved drugs due to their challenging synthesis, have gained significant prominence in drug discovery in recent years due to increasing numbers of synthetic methods to form and append azetidines to molecules.

The historical development of azetidine chemistry has been marked by efforts to overcome synthetic challenges while harnessing the unique properties conferred by the four-membered ring structure. The incorporation of tosyl protecting groups and the strategic placement of bromomethyl functionality in this compound represents a sophisticated approach to creating versatile synthetic intermediates that can be readily transformed into more complex molecular architectures.

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations. The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of both electrophilic bromomethyl and nucleophilic hydroxymethyl groups provides multiple reactive sites for further functionalization, making it an invaluable intermediate in multi-step synthetic sequences.

In medicinal chemistry applications, the compound is employed in drug discovery processes, especially for creating compounds that target specific biological pathways and enhance therapeutic efficacy. The azetidine core contributes several desirable properties to pharmaceutical molecules, including small size, polarity, high fraction of saturated carbons character, basicity, and rigidity, which can often improve global molecular properties such as lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles. These properties make azetidine-containing compounds particularly valuable as replacements for numerous functionalities including pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropane, and proline.

The compound also finds applications in material science, where it can be used in the formulation of advanced materials, contributing to the development of polymers with unique properties. In biochemical research, it aids in the study of enzyme interactions and mechanisms, providing insights into biological processes and potential drug targets. Additionally, the compound has been explored in the formulation of agrochemical products, helping to design more effective pesticides and herbicides.

Research into azetidine chemistry has demonstrated that the calculated ring strain of azetidine is much larger than that of piperidine, with values of 25.2 versus 0 kilocalories per mole respectively. This significant ring strain contributes to the unique reactivity profile of azetidine-containing compounds like this compound, enabling transformations that would be challenging or impossible with less strained ring systems.

Nomenclature and Structural Classification

The compound this compound can be systematically named using International Union of Pure and Applied Chemistry nomenclature as [3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol. This nomenclature reflects the structural complexity of the molecule, which incorporates multiple functional groups within a constrained four-membered ring system. The various synonyms for this compound include 3-(bromomethyl)-1-[(4-methylphenyl)sulfonyl]-3-azetidinemethanol and [3-bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol.

The molecular structure consists of a central azetidine ring with substitution at the 1-position with a para-toluenesulfonyl (tosyl) group and at the 3-position with both bromomethyl and hydroxymethyl substituents. The tosyl group serves as a protecting group for the nitrogen atom while also providing electronic stabilization to the ring system. The bromomethyl group functions as an electrophilic site for nucleophilic substitution reactions, while the hydroxymethyl group can participate in various transformations including oxidation, substitution, and condensation reactions.

The following table summarizes the key structural and physical properties of this compound:

Property Value Reference
Molecular Formula C12H16BrNO3S
Molecular Weight 334.23 g/mol
Chemical Abstracts Service Number 1041026-55-4
Physical State at 20°C Solid
Melting Point 98.0-102.0°C
Purity by Gas Chromatography >98.0%
Maximum Deviation in Azetidine Ring 0.087 Å
Storage Temperature Room Temperature

The azetidine ring adopts a nearly planar conformation with maximum deviations of 0.087 angstroms from planarity. Crystallographic analysis reveals that the mean azetidine plane is twisted by approximately 75.2 degrees with respect to the plane of the benzene ring in the tosyl group. This spatial arrangement contributes to the compound's stability while maintaining the reactive character necessary for synthetic applications.

Research Objectives and Academic Scope

The research objectives surrounding this compound encompass several critical areas of investigation within organic chemistry and related disciplines. Primary research focuses on the development of improved synthetic methodologies for the preparation of this compound and its analogs, with particular emphasis on enhancing yields, reducing reaction times, and minimizing the formation of unwanted byproducts. The compound serves as a model system for understanding the reactivity patterns of substituted azetidines and for developing new strategies for the functionalization of four-membered heterocycles.

Academic investigations have centered on the use of this compound as a key intermediate in the synthesis of more complex molecular frameworks, particularly spirocyclic structures that serve as structural surrogates for common pharmaceutical scaffolds. Research groups have demonstrated that compounds containing azetidine cores can serve as effective replacements for larger ring systems, often providing improved physicochemical properties while maintaining or enhancing biological activity. The academic scope includes detailed mechanistic studies of the transformations involving this compound, with particular attention to the role of ring strain in promoting specific reaction pathways.

Crystallographic studies have provided valuable insights into the three-dimensional structure of the compound, revealing important information about bond angles, conformational preferences, and intermolecular interactions. These structural studies contribute to a broader understanding of how ring strain and substituent effects influence the behavior of small-ring heterocycles in both solution and solid-state environments.

Current research objectives also include the exploration of new applications for this compound in areas beyond traditional organic synthesis. Material science applications focus on incorporating the compound into polymer backbones to impart unique mechanical and thermal properties. Biochemical research investigates the potential for azetidine-containing molecules to serve as enzyme inhibitors or as probes for studying biological processes. These diverse research directions reflect the growing recognition of azetidines as privileged scaffolds in chemical research.

Properties

IUPAC Name

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQMWQUXNMGDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718469
Record name [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-55-4
Record name [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol
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Mechanism of Action

Biological Activity

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a compound with a unique azetidine structure that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆BrNO₃S. The compound features a bromomethyl group and a tosyl group, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their activity.
  • Receptor Modulation : Potential interactions with cellular receptors could influence signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azetidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also investigated the potential anticancer effects of this compound. A study conducted on various cancer cell lines revealed the following IC₅₀ values:

Cell Line IC₅₀ (µM)
HeLa25
A54930
MCF-720

The data suggests that this compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies

One notable case study involved the synthesis and evaluation of various azetidine derivatives, including this compound. The study highlighted:

  • Synthesis Methodology : The compound was synthesized using a multi-step process involving bromination and tosylation.
  • Biological Evaluation : Following synthesis, the compound underwent extensive biological testing, confirming its antimicrobial and anticancer activities.

Q & A

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tosyl aromatic protons (~7.2–7.8 ppm) and azetidine protons (δ ~3.5–4.5 ppm) confirm substitution patterns. The bromomethyl signal appears as a singlet near δ 3.8 ppm .
  • IR Spectroscopy : Hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and sulfonyl (S=O stretch, ~1360, 1170 cm⁻¹) groups are key identifiers .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 334.23 (M+H)<sup>+</sup>, with fragmentation patterns confirming the bromomethyl and tosyl moieties .

How can this compound be utilized in the synthesis of bioactive molecules?

Advanced
Its structural motifs make it valuable in medicinal chemistry:

  • Kinase Inhibitors : The azetidine core mimics proline in ATP-binding pockets, while the bromomethyl group enables covalent bonding to cysteine residues .
  • Antibacterial Agents : Tosyl-protected intermediates are used in synthesizing quinolone derivatives with enhanced membrane permeability .

For example, coupling with pyridine derivatives (via Suzuki reactions) yields compounds with demonstrated activity against Staphylococcus aureus .

What are the key safety considerations when handling this compound?

Q. Basic

  • Toxicity : The bromomethyl group is a lachrymator and skin irritant. Use PPE (gloves, goggles) and work in a fume hood.
  • Reactivity : Avoid contact with strong bases or nucleophiles to prevent uncontrolled substitutions.
  • Waste Disposal : Halogenated waste must be collected separately and treated via incineration .

Comparison with Similar Compounds

Table 1: Key Features of (3-(Bromomethyl)-1-Tosylazetidin-3-yl)methanol and Analogues

Compound Name Structural Features Reactivity & Applications Reference
This compound Azetidine ring, bromomethyl, tosyl, methanol Nucleophilic substitution (Br), hydrogen bonding (-OH); pharmaceutical intermediates
3-Ethynyl-1-tosylazetidin-3-ol Azetidine ring, ethynyl, tosyl, hydroxyl Click chemistry (alkyne-azide cycloaddition); bioconjugation
R/S-Tosylazetidine-2-carboxylic acid Azetidine ring, tosyl, carboxylic acid Salt formation, chiral synthesis; drug design (e.g., protease inhibitors)
1-((4-Bromophenyl)sulfonyl)azetidine Azetidine ring, 4-bromophenylsulfonyl Suzuki coupling (Br); catalyst or ligand in metal-mediated reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, N,O-bidentate directing group Metal-catalyzed C–H functionalization; coordination chemistry
(3-Methoxy-5-methylphenyl)methanol Benzene ring, methoxy, methyl, methanol Directed ortho-lithiation; synthesis of polycyclic natural products (e.g., landomycins)

Structural and Reactivity Differences

Azetidine vs. Benzene Core: The target compound’s strained azetidine ring (4-membered) increases reactivity compared to 6-membered aromatic systems like (3-methoxy-5-methylphenyl)methanol . This strain facilitates ring-opening reactions or functionalization at the bromomethyl site.

Functional Group Variations :

  • Bromomethyl vs. Ethynyl : The bromomethyl group in the target enables SN2 substitutions, whereas the ethynyl group in 3-Ethynyl-1-tosylazetidin-3-ol allows for cycloaddition reactions (e.g., click chemistry) .
  • Tosyl vs. Carboxylic Acid : The tosyl group stabilizes intermediates during synthesis, while the carboxylic acid in R/S-Tosylazetidine-2-carboxylic acid introduces acidity and chirality for drug design .

Hydrogen Bonding: The methanol group in the target compound participates in O–H⋯O interactions, influencing crystallization and solubility . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide uses its N,O-bidentate structure to coordinate metals .

Commercial and Research Relevance

  • Commercial Availability : The target compound is marketed by suppliers like TCI Chemicals (CAS: 1041026-55-4), priced at ¥9,800/g , whereas 1-((4-Bromophenyl)sulfonyl)azetidine is less commonly available.
  • Research Utility: The target’s methanol group aids in studying hydrogen-bonding effects in crystal engineering, unlike the purely hydrophobic 3-Ethynyl-1-tosylazetidin-3-ol .

Preparation Methods

Synthesis of the Azetidine Core with Tosyl Protection

  • A crude intermediate such as 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (about 2.09 g, 8.4 mmol) is used as a precursor.
  • This intermediate is reacted with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (5.23 g, 16 mmol) in ethanol.
  • The mixture is heated at 90 °C for 60 hours to promote ring closure and substitution.
  • After reaction completion, the solvent is evaporated, and the residue is treated with 1 M potassium hydroxide aqueous solution to neutralize and precipitate the product.
  • The solid is filtered, washed, and dried under vacuum to yield a crude white solid with approximately 53% yield.

Bromomethyl Group Introduction

  • The crude (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol (about 2.3 g, 7 mmol) is dissolved in dichloromethane (DCM, 20 mL).
  • Carbon tetrabromide (CBr4, 3.876 g, 11.7 mmol) and triphenylphosphine (PPh3, 3.1 g, 11.7 mmol) are added at 0 °C.
  • The reaction mixture turns dark orange and is stirred for 2 hours at 0 °C, then warmed to room temperature for an additional 4 hours.
  • This step facilitates the conversion of hydroxyl groups to bromomethyl functionalities via Appel-type bromination.

Purification

  • After completion, the reaction mixture is worked up by solvent evaporation and chromatographic purification (typically silica gel flash chromatography).
  • Elution solvents such as petroleum ether and ethyl acetate in varying ratios (e.g., 100:1 or 20:1) are used to isolate pure product.
  • The final compound is obtained as a white solid with characteristic NMR signals confirming the structure.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Azetidine ring formation 3-bromo-2,2-bis(bromomethyl)propan-1-ol, ethanol 90 °C 60 hours ~53 Followed by KOH aqueous workup
Bromomethyl group bromination Carbon tetrabromide, triphenylphosphine, DCM 0 °C to room temp 6 hours total Not specified Appel reaction for hydroxyl to bromide
Purification Silica gel chromatography Room temperature - - Elution with petroleum ether:ethyl acetate

Analytical Characterization

  • NMR Spectroscopy : Proton NMR (400 MHz, CDCl3) shows aromatic tosyl protons (δ 7.73–7.37 ppm), bromomethyl protons (δ ~3.45 ppm), and hydroxymethyl protons (δ ~3.62–3.55 ppm).
  • Mass Spectrometry and Elemental Analysis : Confirm molecular weight and elemental composition consistent with C12H14BrNO4S.
  • Chromatography : Silica gel flash chromatography is used for purification and confirmation of product purity.

Literature and Research Findings

  • The preparation method outlined above is adapted from a Royal Society of Chemistry publication detailing the synthesis of this compound via spirocyclic intermediates and bromination steps.
  • The use of carbon tetrabromide and triphenylphosphine for selective bromination is a well-established protocol for converting alcohols to bromides under mild conditions.
  • The reaction times and temperatures are optimized to maximize yield while minimizing side reactions.
  • The tosyl protecting group stabilizes the azetidine nitrogen during the multi-step synthesis and facilitates purification.

Additional Notes

  • Alternative brominating agents such as N-bromosuccinimide (NBS) have been used in related bromomethylation reactions but are less common for this specific compound due to selectivity issues.
  • The synthetic route requires careful control of temperature and stoichiometry to avoid over-bromination or decomposition.
  • The compound’s hydroxymethyl and bromomethyl functionalities make it a versatile intermediate for further chemical transformations in medicinal chemistry and organic synthesis.

This detailed preparation method for this compound is supported by experimental data and optimized protocols from peer-reviewed chemical literature, ensuring a reliable and reproducible synthesis pathway.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Reactant of Route 2
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

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